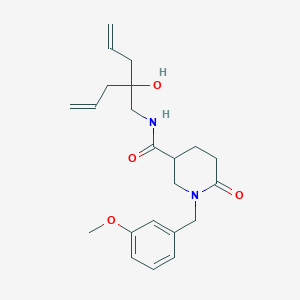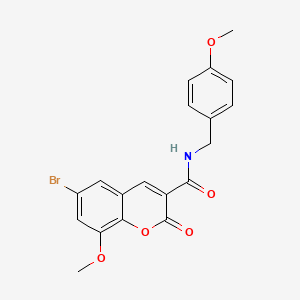
2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, also known as BHBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHBM is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide is not fully understood, but it has been suggested that 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide may exert its therapeutic effects through the inhibition of various signaling pathways and enzymes. 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to have various biochemical and physiological effects in scientific research studies. 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect against oxidative stress. 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has also been shown to decrease the levels of pro-inflammatory cytokines, which can reduce inflammation.
Advantages and Limitations for Lab Experiments
2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has several advantages for use in lab experiments, including its relatively low toxicity and high solubility in water and organic solvents. However, 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has some limitations, including its instability in acidic conditions and its potential to form complexes with metal ions, which can affect its activity.
Future Directions
There are several future directions for research on 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, including further studies on its mechanism of action, optimization of its synthesis methods, and evaluation of its potential therapeutic properties in various diseases. 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has shown promise in cancer research, neuroprotection, and antimicrobial activity, and further studies are needed to fully understand its potential as a therapeutic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide are needed to determine its potential for clinical use.
Synthesis Methods
2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide can be synthesized through various methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-aminobenzoic acid in the presence of bromine and hydrazine hydrate. Another method involves the reaction of 2-hydroxy-5-methoxybenzohydrazide with 2-bromo-1-phenylethanone in the presence of a base. These methods have been optimized to increase the yield and purity of 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide.
Scientific Research Applications
2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been studied for its potential therapeutic properties in various scientific research fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been studied for its potential to protect against oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, 2-bromo-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
2-bromo-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-11-6-7-14(19)10(8-11)9-17-18-15(20)12-4-2-3-5-13(12)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLGVKILJYBXBN-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-3-piperidinecarboxamide](/img/structure/B6114603.png)

![ethyl 1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114608.png)
![N-(4-fluorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6114615.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6114622.png)

![methyl 4-(5-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6114629.png)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6114632.png)


![ethyl 1-[2-hydroxy-3-(isopropylamino)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B6114653.png)
![methyl 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxylate](/img/structure/B6114658.png)
![2-[1-cyclopentyl-4-(3-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6114662.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6114669.png)